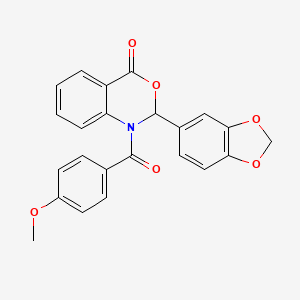
2-(1,3-benzodioxol-5-yl)-1-(4-methoxybenzoyl)-1,2-dihydro-4H-3,1-benzoxazin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1,3-Benzodioxol-5-yl)-1-(4-methoxybenzoyl)-1,2-dihydro-4H-3,1-benzoxazin-4-one is a complex organic compound featuring a benzodioxole ring, a methoxybenzoyl group, and a benzoxazinone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-benzodioxol-5-yl)-1-(4-methoxybenzoyl)-1,2-dihydro-4H-3,1-benzoxazin-4-one typically involves multi-step organic reactions. One common method includes:
Formation of the Benzodioxole Ring: This can be achieved by reacting catechol with formaldehyde under acidic conditions to form 1,3-benzodioxole.
Introduction of the Methoxybenzoyl Group: The benzodioxole intermediate is then reacted with 4-methoxybenzoyl chloride in the presence of a base such as pyridine to form the desired benzoyl derivative.
Cyclization to Form Benzoxazinone: The final step involves cyclization, where the intermediate undergoes intramolecular condensation in the presence of a dehydrating agent like phosphorus oxychloride (POCl3) to form the benzoxazinone ring.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl group in the benzoyl moiety, potentially converting it to an alcohol.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Halogenating agents like bromine (Br2) or nitrating agents like nitric acid (HNO3) under controlled conditions.
Major Products
Oxidation: Formation of 4-methoxybenzoic acid or 4-methoxybenzaldehyde.
Reduction: Formation of 4-methoxybenzyl alcohol.
Substitution: Various substituted benzodioxole derivatives depending on the substituent introduced.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
Biologically, 2-(1,3-benzodioxol-5-yl)-1-(4-methoxybenzoyl)-1,2-dihydro-4H-3,1-benzoxazin-4-one has been studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for drug development, particularly in targeting diseases related to enzyme dysfunction.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. Its structural features suggest it could be effective in modulating biological pathways involved in inflammation, cancer, and neurological disorders.
Industry
Industrially, the compound can be used in the production of advanced materials, including polymers and coatings. Its stability and reactivity make it suitable for applications requiring durable and functional materials.
Mechanism of Action
The mechanism of action of 2-(1,3-benzodioxol-5-yl)-1-(4-methoxybenzoyl)-1,2-dihydro-4H-3,1-benzoxazin-4-one involves its interaction with molecular targets such as enzymes and receptors. The benzodioxole and benzoxazinone moieties allow it to bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction can alter cellular pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(1,3-Benzodioxol-5-yl)-1-(4-hydroxybenzoyl)-1,2-dihydro-4H-3,1-benzoxazin-4-one
- 2-(1,3-Benzodioxol-5-yl)-1-(4-chlorobenzoyl)-1,2-dihydro-4H-3,1-benzoxazin-4-one
- 2-(1,3-Benzodioxol-5-yl)-1-(4-nitrobenzoyl)-1,2-dihydro-4H-3,1-benzoxazin-4-one
Uniqueness
Compared to these similar compounds, 2-(1,3-benzodioxol-5-yl)-1-(4-methoxybenzoyl)-1,2-dihydro-4H-3,1-benzoxazin-4-one is unique due to the presence of the methoxy group, which can influence its reactivity and interaction with biological targets. This methoxy group can enhance its solubility and bioavailability, making it a more attractive candidate for pharmaceutical applications.
Properties
CAS No. |
6453-32-3 |
|---|---|
Molecular Formula |
C23H17NO6 |
Molecular Weight |
403.4 g/mol |
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-1-(4-methoxybenzoyl)-2H-3,1-benzoxazin-4-one |
InChI |
InChI=1S/C23H17NO6/c1-27-16-9-6-14(7-10-16)21(25)24-18-5-3-2-4-17(18)23(26)30-22(24)15-8-11-19-20(12-15)29-13-28-19/h2-12,22H,13H2,1H3 |
InChI Key |
TWRYPGHRVDFOOG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)N2C(OC(=O)C3=CC=CC=C32)C4=CC5=C(C=C4)OCO5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















